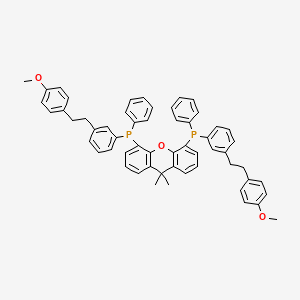
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine): is a complex organic compound that features a xanthene core substituted with phosphine groups. This compound is known for its unique electronic properties and steric hindrance, making it valuable in various catalytic and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine) typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethylxanthene and appropriate phosphine precursors.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using argon or nitrogen gas to prevent oxidation. Solvents like toluene or dichloromethane are commonly used.
Catalysts: Palladium or other transition metal catalysts are employed to facilitate the coupling reactions.
Temperature and Time: The reaction mixture is heated to temperatures ranging from 100°C to 150°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphine groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Transition metal catalysts like palladium, nickel, or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Medicine:
Drug Development: Its unique properties make it a valuable tool in the development of new pharmaceuticals.
Industry:
Material Science: The compound is used in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine) exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets include transition metals like palladium, nickel, and platinum, which are commonly used in catalytic cycles.
Comparaison Avec Des Composés Similaires
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): Known for its use in similar catalytic applications.
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Another compound with comparable electronic properties and steric hindrance.
Uniqueness: What sets (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine) apart is its specific substitution pattern, which provides unique electronic and steric properties. This makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well.
Propriétés
Formule moléculaire |
C57H52O3P2 |
|---|---|
Poids moléculaire |
847.0 g/mol |
Nom IUPAC |
[3-[2-(4-methoxyphenyl)ethyl]phenyl]-[5-[[3-[2-(4-methoxyphenyl)ethyl]phenyl]-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane |
InChI |
InChI=1S/C57H52O3P2/c1-57(2)51-23-13-25-53(61(47-17-7-5-8-18-47)49-21-11-15-43(39-49)29-27-41-31-35-45(58-3)36-32-41)55(51)60-56-52(57)24-14-26-54(56)62(48-19-9-6-10-20-48)50-22-12-16-44(40-50)30-28-42-33-37-46(59-4)38-34-42/h5-26,31-40H,27-30H2,1-4H3 |
Clé InChI |
PJPZKONRYABKPI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC(=C4)CCC5=CC=C(C=C5)OC)OC6=C1C=CC=C6P(C7=CC=CC=C7)C8=CC=CC(=C8)CCC9=CC=C(C=C9)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


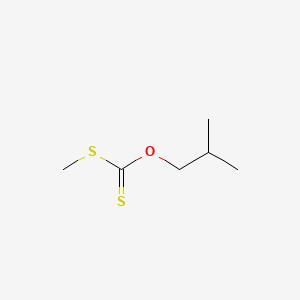
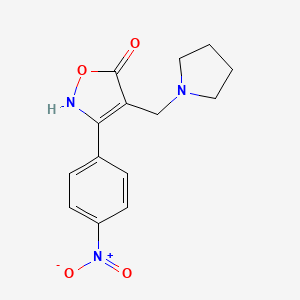

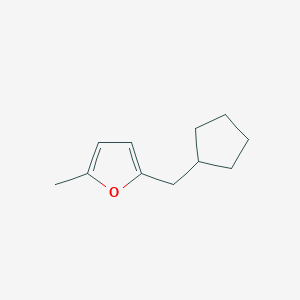

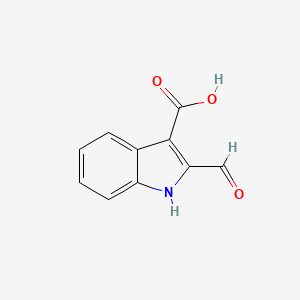
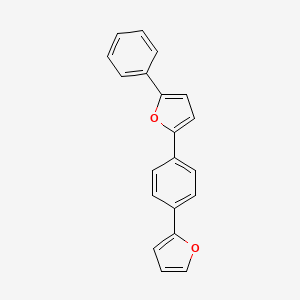
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
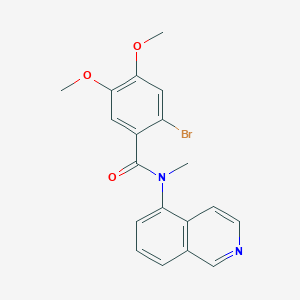


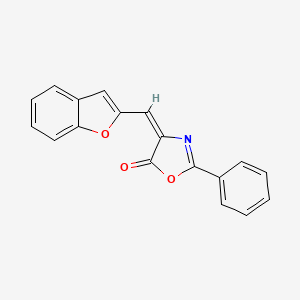
![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/structure/B12896991.png)
![2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B12896992.png)
